molecular formula C13H25N3O B13345926 3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one

3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one

Cat. No.: B13345926
M. Wt: 239.36 g/mol
InChI Key: PDKYIDBZIUWNNJ-UHFFFAOYSA-N
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Description

1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine moiety linked to an aminopropanone group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one typically involves the reaction of 1,4’-bipiperidine with 3-chloropropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1,4’-Bipiperidin-3-ol
  • 4-Piperidinopiperidine
  • 1,4’-Bipiperidin-4-ol

Comparison: 1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one is unique due to its aminopropanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bipiperidine moiety also contributes to its unique properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

3-amino-1-(4-piperidin-1-ylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C13H25N3O/c14-7-4-13(17)16-10-5-12(6-11-16)15-8-2-1-3-9-15/h12H,1-11,14H2

InChI Key

PDKYIDBZIUWNNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)CCN

Origin of Product

United States

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